Selonsertib hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with therapeutic potential for fibrotic diseases . It is an orally bioavailable inhibitor that targets and binds to the catalytic kinase domain of ASK1 in an ATP-competitive manner, thereby preventing its phosphorylation and activation .

Synthesis Analysis

A practical, efficient, and reproducible preparation of ASK1 inhibitor GS-4997 (Selonsertib) has been developed . The synthetic strategy for Selonsertib is not detailed in the available literature.

Chemical Reactions Analysis

Selonsertib has been found to interact with the substrate-binding sites of both ABCB1 and ABCG2 . It stimulates the ATPase activity of ABCB1 and ABCG2 in a concentration-dependent manner . Selonsertib also has an appreciable binding against CDK6, which subsequently inhibits its activity .

Physical And Chemical Properties Analysis

The molecular weight of Selonsertib is 445.5 g/mol and that of Selonsertib hydrochloride is 482.0 g/mol . The exact mass of this compound is 481.1793143 g/mol . Other physical and chemical properties are not available in the retrieved literature.

Wissenschaftliche Forschungsanwendungen

Treatment of Fibrotic Diseases : Selonsertib is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1), showing potential for treating fibrotic diseases. A phase I study focusing on pharmacokinetics, safety, and tolerability in healthy subjects supported its further clinical development due to its favorable pharmacokinetic profile amenable to once-daily dosing without regard to food (Nelson et al., 2020).

Kidney Protection in Chronic Kidney Disease (CKD) : Research demonstrated that Selonsertib, combined with enalapril, significantly reduces glomerulosclerosis and attenuates kidney function decline more than either agent alone in a hypertensive, secondary glomerulosclerosis CKD model (Badal et al., 2022).

Nonalcoholic Steatohepatitis (NASH) : In randomized phase III STELLAR trials, Selonsertib was evaluated for its anti-fibrotic effects in patients with NASH. However, the trials did not meet the primary efficacy endpoint of improving fibrosis without worsening NASH (Harrison et al., 2020).

Antagonizing Multidrug Resistance in Cancer : Selonsertib showed promise in reversing multidrug resistance mediated by ABCB1 and ABCG2 transporters in cancer cells, offering a potential strategy to enhance the effectiveness of antineoplastic drugs (Ji et al., 2019).

Diabetic Kidney Disease : A study on Selonsertib's safety and efficacy in adults with type 2 diabetes and moderate-to-advanced diabetic kidney disease indicated it might slow the disease's progression (Chertow et al., 2019).

Pulmonary Arterial Hypertension (PAH) : Selonsertib was evaluated in a randomized, double-blind, placebo-controlled phase 2 trial for PAH. Although it appeared safe and well-tolerated, it did not lead to a significant reduction in pulmonary vascular resistance or clinical improvement in patients with PAH (Rosenkranz et al., 2021).

Liver Fibrosis : Selonsertib showed efficacy in suppressing fibrotic response by blocking the ASK1/MAPK pathway in hepatic stellate cells, suggesting its potential as a therapeutic drug for liver fibrosis (Yoon et al., 2020).

Wirkmechanismus

Target of Action

Pharmacokinetics

Zukünftige Richtungen

Selonsertib has shown promise in the treatment of acute liver failure (ALF) and diabetic kidney disease . It has been found to protect against LPS/GalN-induced ALF by attenuating JNK-mediated DRP1 mitochondrial translocation and then rescuing mitochondrial damage in macrophages . Further clinical development of Selonsertib is supported by study results .

Eigenschaften

IUPAC Name |

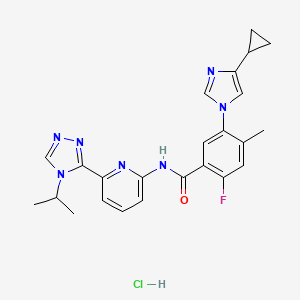

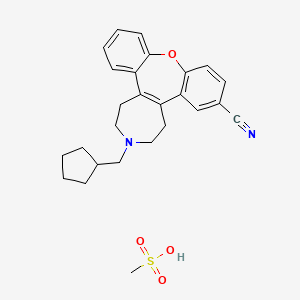

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKKBHINKKMQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1448428-05-4 |

Source

|

| Record name | Selonsertib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELONSERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide](/img/structure/B610711.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-{5-(6-Methoxynaphthalen-2-Yl)-1-Methyl-2-[2-Methyl-4-(Methylsulfonyl)phenyl]-1h-Imidazol-4-Yl}pyridine](/img/structure/B610716.png)